

Benzyl Vinylcarbamate: A Technical Guide to Thermal Stability and Storage

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Compound of Interest

Compound Name: Benzyl vinylcarbamate

Cat. No.: B105125

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for **benzyl vinylcarbamate**. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective handling and application of this compound.

Core Properties of Benzyl Vinylcarbamate

Benzyl vinylcarbamate is a valuable synthetic intermediate.^[1] A summary of its key physical and chemical properties is provided below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem
Molecular Weight	177.20 g/mol	PubChem
Melting Point	41-44 °C	^[1] ^[2]
Boiling Point	272 °C	^[2]
Flash Point	118 °C	^[2]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	^[1]

Thermal Stability

While specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for **benzyl vinylcarbamate** is not readily available in the public domain, information from its synthesis and the thermal behavior of related carbamate compounds can provide valuable insights into its stability.

The synthesis of **benzyl vinylcarbamate** involves heating a toluene solution to 105-110 °C, with vapor temperatures ranging from 80-100 °C, indicating a degree of stability at these temperatures for the duration of the reaction.^{[1][2]}

General studies on the thermal decomposition of carbamates suggest that they can undergo various degradation pathways. For example, ethyl N-methyl-N-phenylcarbamate decomposes between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene through a unimolecular reaction. It is plausible that **benzyl vinylcarbamate** could undergo similar degradation reactions, such as:

- Decarboxylation: Loss of carbon dioxide to form N-vinylbenzylamine.
- Elimination: Cleavage of the benzyl group to form vinyl isocyanate and benzyl alcohol.
- Hydrolysis: In the presence of water, particularly at elevated temperatures or non-neutral pH, hydrolysis of the carbamate bond can occur.

Without specific experimental data, it is recommended to handle **benzyl vinylcarbamate** with caution at elevated temperatures and to conduct appropriate thermal analysis for applications requiring heating.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of **benzyl vinylcarbamate**. The following conditions are recommended based on available safety data sheets and chemical supplier information.

Storage Parameter	Recommendation	Source
Temperature	Store in a freezer, under -20°C.	[1]
Atmosphere	Store under an inert atmosphere.	[1]
Light	Keep in a dark place.	[1]
Container	Keep container tightly closed in a dry and well-ventilated place.	
Incompatibilities	Avoid contact with strong oxidizing agents, strong acids, and strong bases.	

For handling, it is advised to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[3]

Experimental Protocols: Synthesis of Benzyl Vinylcarbamate

The following is a detailed protocol for the synthesis of **benzyl vinylcarbamate**, adapted from established literature.

Materials:

- Toluene
- Phenothiazine
- Benzyl alcohol
- Triethylamine
- Acryloyl azide

- Heptane
- Seed crystals of **benzyl vinylcarbamate**

Equipment:

- 1-L flask equipped with a variable speed pump, mechanical stirrer, temperature controller, 4" column packed with ceramic saddles, distillation head, and spiral condenser.
- Receiver flask.

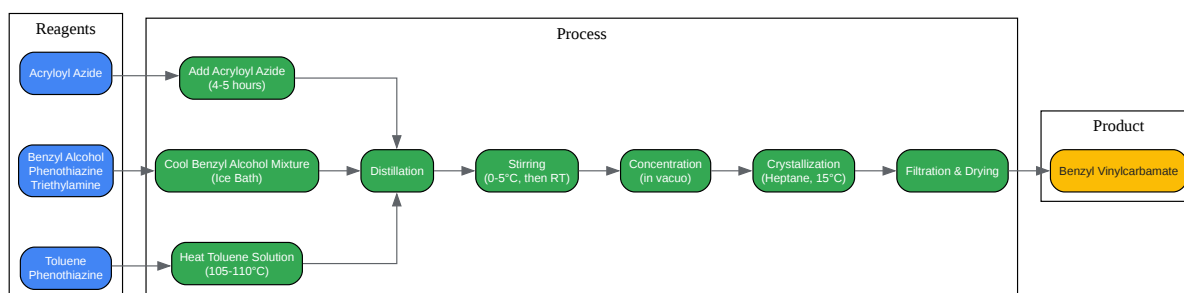
Procedure:

- Charge the 1-L flask with 150-200 mL of toluene and 0.5 g of phenothiazine. Heat the solution to 105-110 °C.[\[1\]](#)[\[2\]](#)
- Charge the receiver with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath and stir.[\[1\]](#)[\[2\]](#)
- Prepare a solution of acryloyl azide (1 mol). Pump this solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature will range from 80-100 °C.[\[1\]](#)[\[2\]](#)
- Pass the distillate directly into the benzyl alcohol mixture.[\[1\]](#)[\[2\]](#)
- After the addition of acryloyl azide is complete, continue distillation to collect an additional 10-20 mL of toluene.[\[1\]](#)[\[2\]](#)
- Remove the receiver from the distillation setup and stir its contents at 0-5 °C for 1-2 hours.[\[1\]](#)[\[2\]](#)
- Allow the product mixture to gradually warm to room temperature and continue stirring until HPLC analysis indicates the reaction is complete.[\[1\]](#)[\[2\]](#)
- Concentrate the mixture in vacuo to a weight of 200-250 g.[\[1\]](#)[\[2\]](#)
- Treat the residue with 300-350 mL of heptane and cool to 15 °C with stirring.[\[1\]](#)[\[2\]](#)

- Add a few seed crystals of benzyl N-vinyl carbamate and stir for 2-3 hours.[1][2]
- Collect the product by filtration, wash with heptane, and dry in vacuo.[1][2]

Visualizations

To aid in the understanding of the experimental workflow, a diagram of the synthesis of **benzyl vinylcarbamate** is provided below.



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Caption: Workflow for the synthesis of **Benzyl Vinylcarbamate**.

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